molecular formula C20H18N4O2 B7081937 N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1H-benzimidazole-4-carboxamide

N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1H-benzimidazole-4-carboxamide

Cat. No.: B7081937
M. Wt: 346.4 g/mol
InChI Key: XGTLXPJMOXUZIG-UHFFFAOYSA-N
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Description

N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1H-benzimidazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to an oxazole ring, which is further substituted with a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-5-7-14(8-6-13)20-24-15(11-26-20)9-10-21-19(25)16-3-2-4-17-18(16)23-12-22-17/h2-8,11-12H,9-10H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTLXPJMOXUZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CCNC(=O)C3=C4C(=CC=C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1H-benzimidazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the oxazole ring and subsequent functionalization with the 4-methylphenyl group. Key steps may include:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Final Coupling: The final step involves coupling the oxazole derivative with the benzimidazole core, often using coupling agents like carbodiimides to facilitate the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of high-throughput screening for reaction conditions can be employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1H-benzimidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1H-benzimidazole-4-carboxamide: can be compared with other benzimidazole and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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